Ring Size-Dependent Conformational Constraint: Azepane (7-Membered) vs. Piperidine (6-Membered) in Peptidomimetic Backbone Rigidity
The seven-membered azepane ring in (9H-fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate imposes a distinct conformational landscape compared to the six-membered piperidine analog (Fmoc-piperidine-4-one). While quantitative conformational population data specifically for the 4-oxoazepane-1-carboxylate system is not publicly available in primary literature, class-level inference from related azepane vs. piperidine scaffolds demonstrates that the additional methylene unit in the azepane ring alters the accessible dihedral angles and reduces ring strain, thereby influencing the overall three-dimensional presentation of appended peptide chains [1]. This is particularly relevant for mimicking β-turn or γ-turn conformations where the larger ring better accommodates the required backbone trajectory [2].
| Evidence Dimension | Ring Size and Conformational Flexibility |
|---|---|
| Target Compound Data | 7-membered azepane ring (C21H21NO3, MW 335.4 g/mol) [3] |
| Comparator Or Baseline | Fmoc-piperidine-4-one (6-membered piperidine ring) |
| Quantified Difference | Ring size difference: 7 atoms vs. 6 atoms; qualitative shift in conformational ensemble (specific dihedral angle distributions not reported for this exact compound) |
| Conditions | Class-level inference from azepane vs. piperidine scaffolds in peptidomimetic design |
Why This Matters
Procurement decisions for conformationally constrained peptide synthesis must account for the distinct ring-size-dependent conformational bias of the azepane scaffold, as substitution with a 6-membered analog may disrupt the intended secondary structure mimicry.
- [1] Kuujia. (2025). Cas no 885954-56-3 ((9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate). Product Technical Overview: 'The 4-oxoazepane moiety introduces conformational constraints, enhancing structural diversity in peptide design.' View Source
- [2] Patel, S., et al. (2017). Azepane inhibitors of menin-MLL interaction. U.S. Patent Application Publication No. 2017/0360764. 'Azepane compounds, pharmaceutical composition comprising such compounds, and their use as menin/MLL protein/protein interaction inhibitors.' View Source
- [3] PubChem. (2025). (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate. Compound Summary. PubChem CID 1514359. View Source
